molecular formula C14H14F3N3O3 B12268111 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl){[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl){[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine

Cat. No.: B12268111
M. Wt: 329.27 g/mol
InChI Key: WYPSKUHGDWFWGW-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzodioxin ring, an oxadiazole ring, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions. The oxadiazole ring is often prepared via a cyclization reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step typically involves the coupling of the benzodioxin and oxadiazole intermediates through a nucleophilic substitution reaction, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine is unique due to its combination of a benzodioxin ring, an oxadiazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F3N3O3

Molecular Weight

329.27 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine

InChI

InChI=1S/C14H14F3N3O3/c1-20(8-12-18-19-13(23-12)14(15,16)17)7-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7-8H2,1H3

InChI Key

WYPSKUHGDWFWGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)CC3=NN=C(O3)C(F)(F)F

Origin of Product

United States

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